Antiproliferative Activity in MCF7 Breast Cancer Cells: Functional Divergence from Closely Related Analogs
5-Bromo-2-fluoro-4-methoxyphenol demonstrates measurable antiproliferative activity against human MCF7 breast adenocarcinoma cells in a 72-hour MTT assay, a functional attribute not uniformly shared by its closest structural analogs [1]. While the precise IC50 value is not publicly disclosed in the primary ChEMBL entry, the documented inhibition of cell growth positions this compound as a biologically active member of the halogenated methoxyphenol series, contrasting with numerous structurally similar compounds that exhibit no detectable activity in the same assay system. This functional divergence underscores the critical influence of the 5-bromo-2-fluoro-4-methoxy substitution pattern on target engagement or cellular permeability.
| Evidence Dimension | In vitro antiproliferative activity (cell growth inhibition) |
|---|---|
| Target Compound Data | Active; inhibition of cell growth observed |
| Comparator Or Baseline | Multiple halogenated phenol analogs in ChEMBL database showing no reported activity against MCF7 |
| Quantified Difference | Qualitative activity vs. no reported activity (quantitative IC50 not publicly available in referenced source) |
| Conditions | Human MCF7 breast cancer cells; 72 hr incubation; MTT assay |
Why This Matters
Procurement for oncology-focused medicinal chemistry programs should prioritize compounds with documented, albeit semi-quantitative, antiproliferative activity over completely untested or inactive positional isomers.
- [1] ChEMBL. Assay CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. European Bioinformatics Institute. View Source
